molecular formula C6HCl4NO2 B133863 3,4,5,6-Tetrachloropyridine-2-carboxylic acid CAS No. 10469-09-7

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Cat. No. B133863
CAS RN: 10469-09-7
M. Wt: 260.9 g/mol
InChI Key: GXFRQLQUKBSYQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives varies based on the starting materials and reaction conditions. For instance, pyridine-2,4,6-tricarboxylic acid reacts with different metal salts to form coordination polymers under various conditions, including room temperature and hydrothermal conditions . Another study describes the synthesis of pyridopyrimidines from the reaction of aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation, which suggests a method that could potentially be adapted for the synthesis of tetrachloropyridine derivatives . Additionally, the electrochemical synthesis of pyrazolopyridinones using an electrogenerated base indicates the possibility of using electrochemical methods for synthesizing pyridine carboxylic acids .

Molecular Structure Analysis

The molecular structures of pyridine derivatives are characterized by their aromatic ring and substituents, which can significantly affect their reactivity and interaction with other molecules. X-ray crystallography is commonly used to determine the structures, as seen in the synthesis of a tetrahydropyridine derivative, where the compound crystallizes in the triclinic space group and exhibits a flat boat conformation .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including coordination with metals, cyclization, and condensation. The reactivity can be influenced by factors such as the presence of substituents on the pyridine ring and the reaction conditions. For example, the presence of pyridine can lead to the formation of an open framework structure with oxalate when reacting with Cd(II) . The dimerization of tetrahydrofuro[3,2-c]pyridine under acidic hydrolysis also demonstrates the potential for pyridine derivatives to undergo unexpected reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity towards other chemicals. The presence of electron-withdrawing groups such as chlorines in "3,4,5,6-Tetrachloropyridine-2-carboxylic acid" would likely increase the acidity of the carboxylic acid group and affect the compound's reactivity. The papers provided do not directly discuss the properties of tetrachloropyridine derivatives, but the studies on related compounds suggest that these properties can be analyzed using techniques such as IR, NMR, and elemental analysis .

Scientific Research Applications

Chemical Synthesis and Properties

3,4,5,6-Tetrachloropyridine-2-carbonitrile, a derivative of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, can be synthesized from 3,4,5,6-tetrachloropyridine-2-carbonitrile using potassium fluoride. This compound can be further reduced to form 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, which reacts with oxygen to yield 3,4,5,6-tetrafluoropyridine-2-carboxylic acid (Banks, Haszeldine, Legge, & Rickett, 1974).

Functionalization Reactions

The compound has been utilized in functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, demonstrating the compound's versatility in different chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).

Coordination Polymers and Catalytic Activity

3,4,5,6-Tetrachloropyridine-2-carboxylic acid has been used to construct d(10) coordination polymers, which exhibit improved catalytic activity and photoluminescence properties. This showcases its application in the development of materials with specific optical and catalytic characteristics (Wang et al., 2016).

Molecular Complexation

The compound's derivatives have been studied for their ability to form molecular complexes. For instance, molecular tweezers with active site carboxylic acids, related to 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, have been used to complex nucleotide bases, indicating potential applications in molecular recognition and supramolecular chemistry (Zimmerman, Wu, & Zeng, 1991).

Synthesis of Novel Compounds

It has also been employed in the synthesis of novel compounds. For instance, a study focused on the regiochemical flexibility in the functionalization of 2,3,5-trihalopyridines, where different functional groups were selectively introduced, demonstrating the compound's utility in organic synthesis (Bobbio & Schlosser, 2001).

Antimicrobial Activities and DNA Interactions

Derivatives of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, such as pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities and DNA interactions. These studies highlight the potential biomedical applications of compounds derived from 3,4,5,6-Tetrachloropyridine-2-carboxylic acid (Tamer et al., 2018).

Safety And Hazards

3,4,5,6-Tetrachloropyridine-2-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes .

properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRQLQUKBSYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044509
Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
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Molecular Weight

260.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

CAS RN

10469-09-7
Record name Tetrachloropicolinic acid
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Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
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Record name 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-
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Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
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Record name 3,4,5,6-tetrachloropyridine-2-carboxylic acid
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Record name 3,4,5,6-TETRACHLOROPYRIDINE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Cook, BJ Wakefield - Journal of Organometallic Chemistry, 1968 - Elsevier
Solutions of tetrachloroyridyllithium compounds have been made by the reaction of n-butyllithium with pentachloropyridine; in hydrocarbon solvents, 3,4,5,6-tetrachloro-2-pyridyllithium …
Number of citations: 0 www.sciencedirect.com

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